

1,1,1-Tris(hydroxymethyl)ethane synthesis from propionaldehyde and formaldehyde

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Compound of Interest

Compound Name: 1,1,1-Tris(hydroxymethyl)ethane

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An In-depth Technical Guide to the Synthesis of **1,1,1-Tris(hydroxymethyl)ethane** from Propionaldehyde and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of **1,1,1- Tris(hydroxymethyl)ethane**, a versatile polyol with significant applications in the chemical and pharmaceutical industries. This guide details the reaction mechanism, experimental protocols, and key quantitative data associated with its preparation from propionaldehyde and formaldehyde.

Introduction

1,1,1-Tris(hydroxymethyl)ethane (also known as Trimethylolethane or TME) is a triol with the chemical formula CH₃C(CH₂OH)₃. Its neopentyl structure, featuring three primary hydroxyl groups, imparts excellent stability against heat, light, hydrolysis, and oxidation to its derivatives. [1] Consequently, TME is a crucial intermediate in the production of alkyd and polyester resins, polyurethane foams, powder coatings, synthetic lubricants, and plasticizers.[2][3] Its derivatives are noted for their superior weatherability and resistance to alkali and heat.[1]

The primary industrial synthesis route involves the base-catalyzed reaction of propional dehyde with formal dehyde. This guide will elaborate on the specifics of this well-established two-step process.



Reaction Mechanism and Stoichiometry

The synthesis of **1,1,1-Tris(hydroxymethyl)ethane** from propional dehyde and formal dehyde proceeds through a tandem reaction sequence involving an aldol condensation followed by a crossed Cannizzaro reaction.[1][2] The entire process is typically carried out in an aqueous medium using a base catalyst, such as sodium hydroxide or lime.[2]

Step 1: Aldol Condensation Propionaldehyde, which possesses alpha-hydrogens, undergoes a base-catalyzed aldol condensation with two equivalents of formaldehyde (which lacks alpha-hydrogens). This results in the formation of the intermediate, 2,2-bis(hydroxymethyl)propanal.

Step 2: Crossed Cannizzaro Reaction The intermediate aldehyde, 2,2-bis(hydroxymethyl)propanal, which also lacks alpha-hydrogens, then undergoes a crossed Cannizzaro reaction with a third equivalent of formaldehyde in the presence of a strong base. [1][4] In this disproportionation reaction, the intermediate aldehyde is reduced to the corresponding alcohol (1,1,1-Tris(hydroxymethyl)ethane), while formaldehyde is oxidized to formate (e.g., sodium formate).[1]

The overall balanced chemical equation is: CH₃CH₂CHO + 3 CH₂O + NaOH → CH₃C(CH₂OH)₃ + HCOONa



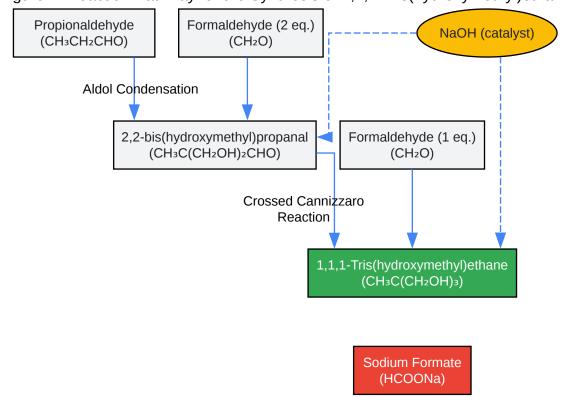


Figure 1. Reaction Pathway for the Synthesis of 1,1,1-Tris(hydroxymethyl)ethane

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Figure 1. Reaction Pathway for the Synthesis of 1,1,1-Tris(hydroxymethyl)ethane

Data Presentation

The following tables summarize the key reactants, reaction conditions, and product specifications.

Table 1: Reactant and Catalyst Specifications



Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Suggested Purity
Propionaldehy de	С₃Н₀О	58.08	123-38-6	≥98%
Formaldehyde	CH₂O	30.03	50-00-0	36-40% aq. solution
Sodium Hydroxide	NaOH	40.00	1310-73-2	≥97%

| Formic Acid | CH_2O_2 | 46.03 | 64-18-6 | $\sim 85\%$ aq. solution |

Table 2: Optimized Reaction Conditions (Based on CN102408308A)[3]

Parameter	Value	
Molar Ratio (Propionaldehyde:Formaldehyde)	1:3-5	
Volume Ratio (Reactant Mix : Water)	1:10-20	
Reaction Temperature	35-40 °C	
Reaction Time	5 hours	
Catalyst	Sodium Hydroxide	
Neutralizing Agent	Formic Acid	

| Final pH | 6-7 |

Table 3: Product Yield and Purity (Based on CN102408308A)[3]

Parameter	Value
Total Yield	93%
Conversion Rate	98%



| Final Product Purity | ≥98% |

Table 4: Physicochemical and Spectroscopic Data of 1,1,1-Tris(hydroxymethyl)ethane

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ O ₃	[5]
Molecular Weight	120.15 g/mol	[5]
Appearance	White crystalline powder/chunks	[6]
Melting Point	193-195 °C	[5]
IUPAC Name	2-(hydroxymethyl)-2- methylpropane-1,3-diol	[2]
¹³ C NMR	Spectra available from chemical suppliers.	[7]

| IR Spectrum | Conforms to standard |[6] |

Experimental Protocols

The following protocol is a synthesized procedure based on the method described in Chinese patent CN102408308A, which reports a high yield and conversion rate.[3]

Materials and Reagents

- Propionaldehyde (98%)
- Formaldehyde (36% aqueous solution)
- Sodium Hydroxide
- Formic Acid (85% aqueous solution)
- Deionized Water



- Ethanol (for recrystallization)
- Ion-exchange resin

Equipment

- Glass reaction kettle with overhead stirrer, thermometer, and heating mantle
- Addition funnel
- pH meter or pH strips
- Rotary evaporator
- Büchner funnel and flask
- Vacuum oven
- · Glassware for recrystallization

Experimental Workflow



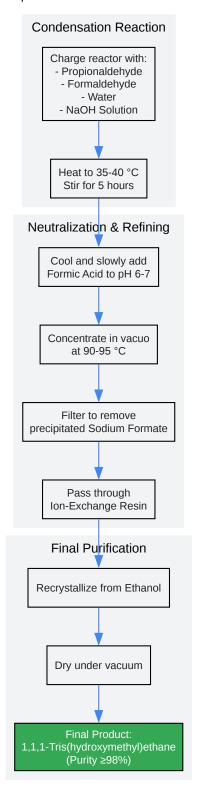


Figure 2. Experimental Workflow for TME Synthesis

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